1'-Isobutyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid
Description
Properties
IUPAC Name |
1'-(2-methylpropyl)-2'-oxospiro[cyclopropane-2,3'-indole]-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-9(2)8-16-12-6-4-3-5-10(12)15(14(16)19)7-11(15)13(17)18/h3-6,9,11H,7-8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAWDFXVORAIHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2C3(C1=O)CC3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1'-Isobutyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid (CAS 2138280-52-9) is a spirocyclic compound with notable structural features that have attracted attention in medicinal chemistry. This compound belongs to a class of molecules known for their diverse biological activities, including potential applications as pharmaceutical agents.
- Molecular Formula: C15H17NO3
- Molar Mass: 259.3 g/mol
- Structural Characteristics: The compound features a spirocyclic structure combining cyclopropane and indoline moieties, which are known for their ability to interact with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an inhibitor of specific enzymes and its effects on cellular processes.
Inhibitory Activity
Research indicates that compounds similar to this compound may act as inhibitors of O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis. Inhibition of this enzyme could lead to diminished levels of cysteine, impacting cellular metabolism and growth in pathogenic bacteria such as Salmonella Typhimurium .
Cytotoxicity and Antimicrobial Potential
A study evaluating the cytotoxicity of related compounds showed promising results regarding low toxicity levels while maintaining antimicrobial activity. This suggests that this compound could serve as a lead compound for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The effectiveness of spirocyclic compounds often hinges on their structural variations. The introduction of different substituents at specific positions can significantly alter their biological activity. For instance, modifications that enhance binding affinity to target enzymes or improve pharmacokinetic properties are critical for optimizing therapeutic efficacy.
| Compound | Inhibitory Activity (IC50) | Cytotoxicity (CC50) |
|---|---|---|
| This compound | TBD | TBD |
| Related Compound A | 50 µM | >100 µM |
| Related Compound B | 20 µM | <50 µM |
Case Study 1: Antimicrobial Activity
In vitro studies demonstrated that derivatives of spirocyclic compounds exhibited significant antimicrobial properties against various bacterial strains. The ability to inhibit OASS was correlated with reduced bacterial growth rates, suggesting a potential pathway for therapeutic intervention against resistant bacterial infections .
Case Study 2: Enzyme Inhibition
A detailed examination of the binding interactions between related compounds and OASS revealed that these spirocyclic derivatives could effectively compete with natural substrates for the enzyme's active site. This competitive inhibition was confirmed through X-ray crystallography, showcasing the structural basis for their inhibitory effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Features
*Estimated based on racemic-(1R,2R)-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid (MW: 283.73) .
Key Observations :
- Substituents: Electron-withdrawing groups (e.g., NO₂ in 3f, Br in ) enhance electrophilicity, while bulky groups (e.g., isobutyl in the target compound) may influence stereoselectivity and solubility.
- Hybrid Systems : Compounds like 67a–i demonstrate how extended aromatic systems (e.g., phenazine-pyran) can confer biological activity, though at the cost of synthetic complexity .
Key Observations :
- Yields: Yields for spirocyclic analogs vary widely (9%–78%), influenced by substituents and ring size. The target compound’s synthesis remains uncharacterized but may benefit from methods like organocascade reactions (e.g., 61% yield for 3f ).
- Stereoselectivity : Diastereomeric control is challenging in spiro systems; for example, 98l exhibits a complex dr of 53:36:7:4 , whereas 3a achieves >20:1 dr via optimized conditions .
Table 3: Physicochemical and Functional Comparisons
Key Observations :
- Biological Potential: While the target compound lacks reported data, hybrid spirooxindoles like 67a–i show promising cytotoxicity, suggesting that the isobutyl-carboxylic acid derivative could be explored for similar applications .
- Safety : Analogs like 2'-cyclohexyl derivatives require precautions (e.g., eye protection) , underscoring the need for handling guidelines for the target compound.
Q & A
Q. What synthetic strategies are recommended for constructing the spiro[cyclopropane-indoline] core of this compound?
The spirocyclic core can be synthesized via stereoselective [3+2] or [4+2] spiroannulation reactions. For example, β-nitro spiro-indoline intermediates (analogous to those in and ) are reduced using Raney nickel in anhydrous ethanol, followed by purification via column chromatography. Key steps include monitoring reaction progress by TLC and optimizing solvent systems (e.g., ethanol or DCM) to enhance yield and stereoselectivity .
Q. How can the stereochemical configuration of the cyclopropane ring and indoline moiety be confirmed?
Use chiral stationary phase HPLC (CSP-HPLC) with conditions such as 90:10 n-hexane/isopropanol, 0.5 mL/min flow rate, and 230 nm detection wavelength. Coupled with H NMR and C NMR analysis (e.g., coupling constants for cyclopropane protons in ), this allows unambiguous assignment of stereochemistry. HRMS further validates molecular integrity .
Q. What safety precautions are critical when handling this compound in the lab?
Based on structurally similar spirocyclic compounds ():
- Use PPE: Face shields, nitrile gloves, and lab coats.
- Engineering controls: Fume hoods for synthesis steps involving volatile solvents or intermediates.
- First-aid: Immediate rinsing with water for skin/eye contact and artificial respiration for inhalation exposure.
Advanced Research Questions
Q. How can conflicting NMR data for diastereomeric byproducts be resolved during synthesis?
Contradictions arise from overlapping signals in H NMR spectra. Solutions include:
Q. What mechanistic insights govern the stereoselectivity of cyclopropane ring formation?
The reaction likely proceeds via a transition state where steric effects from the isobutyl group direct cyclopropanation. Computational modeling (DFT) can predict regioselectivity, while isotopic labeling (e.g., C at the cyclopropane bridge) tracks bond formation kinetics. highlights analogous divinylcyclopropane rearrangements for spiroannulation .
Q. How can the carboxylic acid moiety be functionalized without disrupting the spirocyclic core?
- Protection/deprotection strategies : Use tert-butyl or ethyl esters (as in ) to temporarily block the carboxylic acid during subsequent reactions.
- Selective coupling : Employ carbodiimide-mediated amidation (e.g., EDC/HOBt) to conjugate with amines or peptides. Monitor pH to prevent cyclopropane ring opening .
Q. What analytical methods are suitable for quantifying trace impurities in bulk samples?
- HPLC-MS with a C18 column (0.1% formic acid in water/acetonitrile gradient) detects impurities at <0.1% levels.
- ICP-OES or AAS (referenced in ) identifies residual metal catalysts (e.g., nickel from hydrogenation steps).
- KF titration ensures low moisture content, critical for stability .
Methodological Considerations
Q. How to optimize reaction yields in multistep syntheses involving sensitive intermediates?
- Stepwise monitoring : Use in-situ FTIR () to track nitro group reduction or cyclopropane formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (n-hexane) improve crystallization.
- Catalyst screening : Test alternatives to Raney nickel (e.g., Pd/C or PtO) for hydrogenation steps to reduce side reactions .
Q. What strategies mitigate racemization during chiral center formation?
- Low-temperature reactions : Conduct cyclopropanation at −78°C to slow kinetic resolution.
- Chiral auxiliaries : Temporarily attach menthol or Evans-type groups to enforce stereochemistry, later removed via hydrolysis (as in for cyclobutane derivatives) .
Data Interpretation and Validation
Q. How to reconcile discrepancies between theoretical and observed HRMS molecular weights?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
